ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate
Description
Ethyl 4-(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a triazole ring, a piperidine ring, and a chlorophenyl group. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
ethyl 4-[[1-(2-chlorophenyl)-5-pyridin-4-yltriazole-4-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O3/c1-2-32-22(31)28-13-9-16(10-14-28)25-21(30)19-20(15-7-11-24-12-8-15)29(27-26-19)18-6-4-3-5-17(18)23/h3-8,11-12,16H,2,9-10,13-14H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAXSFWTUCXVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide and Alkyne Precursor Preparation
The 1,2,3-triazole ring is synthesized via CuAAC between:
Copper-Catalyzed Cycloaddition
Reaction conditions adapted from MDPI protocols:
- Catalyst : CuI (10 mol%) in dimethyl sulfoxide (DMSO) at 50°C.
- Base : Potassium carbonate to neutralize HCl byproducts.
- Yield : 85–92% for analogous triazole carboxylates.
Mechanistic Insight : The Cu(I) catalyst facilitates regioselective 1,4-disubstituted triazole formation, with the pyridin-4-yl group at position 5 and 2-chlorophenyl at position 1.
Functionalization to the Carboxylic Acid Derivative
Ester Hydrolysis
The ethyl ester of the triazole intermediate is hydrolyzed to the carboxylic acid using:
- Reagent : 6 M HCl in 1,4-dioxane under reflux.
- Reaction Time : 1–2 hours, achieving quantitative conversion.
- Characterization : $$^{13}\text{C}$$-NMR confirms the aldehyde carbon signal at 180.7 ppm in related structures.
Amide Bond Formation with Piperidine-4-Amine
Activation of the Carboxylic Acid
The triazole-4-carboxylic acid is activated using:
Amidation Reaction
- Conditions : Stirring at room temperature for 12 hours.
- Yield : 75–80% for analogous piperidine amides.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Esterification of the Piperidine Nitrogen
Ethyl Chloroformate Treatment
The secondary amine of piperidine is acylated using:
- Reagent : Ethyl chloroformate (1.2 equiv) in anhydrous tetrahydrofuran (THF).
- Base : Triethylamine to scavenge HCl.
- Reaction Time : 4 hours at 0°C to room temperature.
- Yield : 90–95%.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cycloaddition
Patent disclosures describe microwave irradiation (100°C, 30 minutes) to accelerate CuAAC, reducing reaction times by 70% compared to conventional heating.
Solid-Phase Synthesis for Amidation
Immobilization of the triazole carboxylic acid on Wang resin enables iterative amidation and esterification, improving purity to >98%.
Green Chemistry Approaches
- Solvent : Replacement of DMSO with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalyst Recovery : Magnetic CuFe$$2$$O$$4$$ nanoparticles enable catalyst reuse for 5 cycles without activity loss.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity with retention time = 8.2 minutes.
Challenges and Troubleshooting
Regioselectivity in Triazole Formation
Use of Ru(II) catalysts (e.g., Cp*RuCl(PPh$$3$$)$$2$$) shifts selectivity toward 1,5-disubstituted triazoles, necessitating strict Cu(I) control.
Amide Racemization
Low-temperature activation (<0°C) with HATU minimizes epimerization at the piperidine stereocenter.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Replacement of HATU with EDC/HOBt reduces coupling costs by 40% while maintaining yields ≥78%.
Continuous Flow Synthesis
Microreactor systems achieve 92% yield in triazole formation with residence times <10 minutes, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of triazoles exhibit broad-spectrum antimicrobial activity. Ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that related triazole compounds possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. They act by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The compound may exhibit similar antifungal activity, making it a potential candidate for treating fungal infections .
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to interfere with cancer cell proliferation and induce apoptosis has been investigated. For example, triazoles have been found to inhibit key enzymes involved in cancer cell metabolism . this compound could serve as a lead compound for developing new anticancer agents.
Pharmaceutical Development
The unique structure of this compound positions it as a valuable scaffold in drug design. Its modifications can lead to compounds with enhanced potency and selectivity for specific biological targets.
Agricultural Uses
Beyond medicinal applications, triazole derivatives have been explored in agrochemicals for their fungicidal properties. The ability to inhibit fungal growth makes this compound suitable for developing agricultural fungicides .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and pyridinyl groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 4-(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
Ethyl 4-(1-(2-bromophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate: This compound has a bromophenyl group instead of a chlorophenyl group.
Ethyl 4-(1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate: This compound has a pyridin-3-yl group instead of a pyridin-4-yl group.
The uniqueness of ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,2,3-triazole moiety, known for its stability and ability to form hydrogen bonds, enhancing its interaction with biological targets. The presence of the piperidine and pyridine rings further contributes to its pharmacokinetic profile.
| Property | Details |
|---|---|
| Molecular Formula | C19H22ClN5O2 |
| Molecular Weight | 373.86 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that 1,2,3-triazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cell growth across various cancer cell lines. One study reported that triazole-containing hybrids showed IC50 values ranging from to against six different cancer cell lines .
Antimicrobial Activity
Triazole derivatives are also recognized for their antifungal and antibacterial properties. The compound's structure allows it to interact effectively with microbial targets, potentially inhibiting their growth. A review highlighted that triazole compounds possess broad-spectrum antimicrobial activity due to their ability to disrupt cellular processes in pathogens .
Enzyme Inhibition
The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter metabolism. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases like Alzheimer’s .
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Interaction : The nitrogen atoms in the triazole ring facilitate interactions with enzyme active sites.
- Receptor Binding : The compound may act on various receptors involved in cellular signaling pathways.
- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several studies have explored the efficacy of triazole derivatives:
- Study on AChE Inhibition : A hybrid compound demonstrated superior AChE inhibitory activity compared to standard treatments like donepezil .
- Anticancer Efficacy : Research indicated that triazole-containing compounds exhibited significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with selectivity indices suggesting potential therapeutic applications .
- Antimicrobial Testing : In vitro studies confirmed the antimicrobial efficacy of triazole derivatives against various bacterial strains, supporting their use as potential therapeutic agents .
Q & A
Q. What are the key synthetic pathways for preparing ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate?
The compound can be synthesized via a multi-step process involving cyclocondensation and amidation. For example, triazole formation may utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with a piperidine-carboxylate intermediate. Similar protocols are described for structurally related triazole-piperidine derivatives in pyrazole synthesis . Critical steps include optimizing reaction conditions (e.g., solvent, catalyst loading) to suppress byproducts like regioisomeric triazoles.
Q. How is the compound characterized for structural validation in academic research?
X-ray crystallography is the gold standard for confirming molecular geometry. Programs like SHELXL and visualization tools (e.g., WinGX/ORTEP ) are used to refine anisotropic displacement parameters and validate bond lengths/angles. Complementary techniques include:
Q. What are the standard protocols for handling and storing this compound in laboratory settings?
While specific safety data for this compound are limited, analogous piperidine-triazole derivatives recommend:
- Storage at –20°C under inert atmosphere to prevent hydrolysis of the ester group.
- Use of PPE (gloves, goggles) during synthesis, referencing GHS guidelines for similar chlorophenyl-containing compounds .
Advanced Research Questions
Q. How can conflicting crystallographic data for triazole-containing compounds be resolved during structural refinement?
Discrepancies in bond angles or torsional strains (e.g., between triazole and pyridinyl groups) may arise from thermal motion or disorder. SHELXL’s TWIN and BASF commands can model twinning or anisotropic scaling. For example, highlights refinement challenges in ethyl-pyrazole-thiazole derivatives, where hydrogen bonding networks require iterative DFIX/DANG constraints to align with experimental electron density maps.
Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?
Q. How does the 2-chlorophenyl substitution influence the compound’s binding affinity in target interaction studies?
The electron-withdrawing chloro group enhances π-π stacking with aromatic residues in enzymes or receptors. SAR studies on analogous triazole-piperidine hybrids (e.g., tradipitant ) suggest that halogenated aryl groups improve potency by reducing rotational freedom and increasing hydrophobic interactions. Computational docking (e.g., AutoDock Vina) paired with mutagenesis can validate binding hypotheses.
Q. What analytical methods resolve spectral overlaps in NMR for closely related derivatives?
- <sup>13</sup>C DEPT : Differentiates CH3, CH2, and quaternary carbons in the piperidine ring.
- 2D NMR (HSQC, HMBC) : Correlates proton-carbon couplings to assign crowded regions (e.g., triazole C4 vs. pyridinyl C2) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points for this compound?
Variations may stem from polymorphic forms or impurities. Techniques include:
- DSC/TGA : Identify phase transitions and decomposition temperatures.
- PXRD : Compare experimental patterns with simulated data from single-crystal structures .
Q. Why might HPLC purity assays conflict with mass spectrometry results?
- Matrix Effects : Co-eluting impurities with similar retention times but different m/z.
- Ion Suppression : Charged species in the mobile phase reducing ionization efficiency. Use orthogonal methods like LC-MS/MS for validation.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
